N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(2-methoxybenzyl)ethanediamide
Description
This compound features an ethanediamide backbone with two distinct substituents:
- Aryl group: A 3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl moiety.
- Benzyl group: A 2-methoxybenzyl substituent, contributing lipophilicity and steric bulk. The methoxy group may influence electronic effects and metabolic stability.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with derivatives explored for medicinal applications, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-27-17-9-3-2-6-14(17)13-20-18(23)19(24)21-15-7-4-8-16(12-15)22-10-5-11-28(22,25)26/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYVWXMVHKSOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(2-methoxybenzyl)ethanediamide typically involves the formation of the thiazolidine ring followed by the attachment of the phenyl and methoxybenzyl groups. Common synthetic routes include:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of a thiol with an amine in the presence of an oxidizing agent.
Attachment of Phenyl and Methoxybenzyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(2-methoxybenzyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring back to its thiol form.
Substitution: The phenyl and methoxybenzyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated precursors and strong bases or acids are often employed to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or methoxybenzyl moieties.
Scientific Research Applications
N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(2-methoxybenzyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the thiazolidine ring.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It may serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(2-methoxybenzyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the phenyl and methoxybenzyl groups can enhance binding affinity and specificity through hydrophobic and π-π interactions.
Comparison with Similar Compounds
Structural Analogs of Ethanediamide Derivatives
Table 1: Key Structural and Functional Comparisons
Key Structural Differences and Implications
Substituent Position on Phenyl Ring: The target compound’s meta-substituted thiazolidine dioxide () vs. the para-substituted analog () may alter binding interactions in enzymatic pockets due to spatial arrangement . 2-Methoxybenzyl vs.
Functional Group Variations :
- Thiazolidine dioxide (Target, ) vs. benzodioxol (): Sulfone groups (thiazolidine dioxide) offer stronger hydrogen-bonding capacity compared to the ether-linked benzodioxol, possibly enhancing target affinity .
- Trifluoromethyl (): Introduces electron-withdrawing effects, which could stabilize the compound against oxidative metabolism .
Backbone Modifications :
Biological Activity
N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(2-methoxybenzyl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that illustrate its pharmacological significance.
Structural Overview
The compound features a thiazolidine ring, which is known for its diverse biological activities. The presence of the 1,1-dioxide functionality enhances the reactivity and potential biological activity of the compound. The structure can be represented as follows:
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of thiazolidine derivatives. For instance, compounds with similar structural motifs have demonstrated significant antioxidant activities measured through various assays such as DPPH and ABTS. The antioxidant activity is often attributed to the presence of hydroxyl and methoxy groups that facilitate proton donation, thus neutralizing free radicals.
Anticancer Activity
The anticancer properties of thiazolidine derivatives have been extensively studied. For example, compounds structurally related to this compound have shown promising results against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer).
In vitro studies indicate that certain derivatives exhibit IC50 values in the low micromolar range (e.g., 5.1–22.08 µM), suggesting potent cytotoxic effects against cancer cells while sparing normal cells.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.1 | Induces apoptosis |
| Compound B | HepG2 | 10.0 | Inhibits cell proliferation |
| This compound | TBD | TBD | TBD |
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as tyrosinase and monoamine oxidase (MAO), which play roles in various metabolic processes.
- Induction of Apoptosis : Evidence suggests that certain derivatives trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
Case Studies
Several case studies illustrate the compound's potential therapeutic applications:
- Anticancer Efficacy : A study on a derivative with similar structural characteristics showed significant inhibition of MCF-7 cell proliferation through apoptosis induction without affecting normal breast cells .
- Antioxidant Properties : Compounds exhibiting structural similarities demonstrated notable antioxidant activity in DPPH assays with IC50 values comparable to established antioxidants like ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
